Diethyl 4-(trifluoromethyl)benzylphosphonate

Catalog No.
S3167170
CAS No.
99578-68-4
M.F
C12H16F3O3P
M. Wt
296.226
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-(trifluoromethyl)benzylphosphonate

CAS Number

99578-68-4

Product Name

Diethyl 4-(trifluoromethyl)benzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene

Molecular Formula

C12H16F3O3P

Molecular Weight

296.226

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

NTQKMIQYHZLRSW-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC

Solubility

not available

Ligand in Cross-Coupling Reactions:

  • Diethyl 4-(trifluoromethyl)benzylphosphonate serves as a versatile ligand in various palladium-catalyzed cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between an aryl (aromatic ring) or vinyl group and another organic fragment.
  • Some of the common cross-coupling reactions where this compound finds application include:
    • Buchwald-Hartwig amination ()
    • Suzuki-Miyaura coupling ()
    • Stille coupling ()
    • Sonogashira coupling ()
    • Negishi coupling ()
    • Heck coupling ()
    • Hiyama coupling ()

These reactions are employed in the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. The specific role of diethyl 4-(trifluoromethyl)benzylphosphonate in these reactions is to facilitate the transfer of the organic fragment to the target molecule by coordinating with the palladium catalyst.

Properties Tailored for Ligand Function:

  • The key features of diethyl 4-(trifluoromethyl)benzylphosphonate that make it a suitable ligand include:
    • The presence of a phosphonate group (P(O)(OR)2), which acts as a chelating group, forming a strong bond with the palladium center.
    • The trifluoromethyl group (CF3) attached to the aromatic ring, which electronically influences the palladium-ligand interaction, improving the efficiency of the catalytic cycle.

This molecule is not found naturally and is synthesized in laboratories. It belongs to the class of organophosphonate esters, characterized by a central phosphorus atom bonded to an organic group (4-(trifluoromethyl)benzyl) and two ethoxy groups (diethyl) []. Its significance lies in its ability to readily participate in various cross-coupling reactions, allowing for the efficient construction of complex organic molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • Central Phosphorus Atom (P): This atom is pentavalent, meaning it forms five bonds with other atoms. In this case, it is bonded to the trifluoromethylbenzyl group, two ethoxy groups, and an oxygen atom (part of a phosphonate group).
  • 4-(Trifluoromethyl)benzyl Group: This aromatic group is attached to the phosphorus atom and provides a reactive site for coupling reactions. The presence of the trifluoromethyl (CF3) group introduces an electron-withdrawing effect, influencing the reactivity of the molecule [].
  • Ethoxy Groups (CH3CH2O): These groups are attached to the phosphorus atom and contribute to the overall solubility and stability of the molecule [].

Chemical Reactions Analysis

Diethyl 4-(trifluoromethyl)benzylphosphonate is a valuable precursor for the synthesis of various organic compounds through cross-coupling reactions. Here are some examples:

  • Buchwald-Hartwig Coupling: This reaction allows the formation of carbon-carbon bonds between the trifluoromethylbenzyl group of the phosphonate and various coupling partners containing halides (Cl, Br, I) or pseudohalides (OTf) [].
EtO2P(O)(Ar-CF3) + R-X + Base -> EtO2P(O)(Ar-CF3)-R + X-Li+ (where Ar represents the aromatic ring, R is the coupling partner, X is the halide/pseudohalide, and Base is a catalyst) []
  • Suzuki-Miyaura Coupling: Similar to Buchwald-Hartwig coupling, this reaction enables the formation of carbon-carbon bonds between the trifluoromethylbenzyl group and organoboron compounds [].

Other relevant reactions include Stille coupling, Sonogashira coupling, Negishi coupling, and Heck coupling, all of which utilize the reactive trifluoromethylbenzyl group for efficient C-C bond formation [].


Physical And Chemical Properties Analysis

Data for specific physical properties like melting point and boiling point is not readily available. However, organophosphonate esters generally exhibit moderate to high boiling points and good solubility in organic solvents like dichloromethane, chloroform, and dimethylformamide due to the presence of the ethoxy groups [].

XLogP3

2.6

Dates

Modify: 2023-08-18

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